molecular formula C10H12O2 B1274479 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone CAS No. 91060-92-3

1-(4-Hydroxy-2,6-dimethylphenyl)ethanone

Cat. No.: B1274479
CAS No.: 91060-92-3
M. Wt: 164.2 g/mol
InChI Key: IRGVMVPBEQQZEQ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2,6-dimethylphenyl)ethanone, also known as 4-hydroxy-2,6-dimethylacetophenone, is an organic compound with the molecular formula C10H12O2. It is a colorless to pale yellow solid with a characteristic aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

1-(4-Hydroxy-2,6-dimethylphenyl)ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antibacterial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone can be synthesized through the esterification of 2,6-dimethylphenol with acetic anhydride, followed by partial hydrogenation . The reaction typically involves the following steps:

    Esterification: 2,6-dimethylphenol reacts with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the ester intermediate.

    Partial Hydrogenation: The ester intermediate is then subjected to partial hydrogenation using a hydrogenation catalyst like palladium on carbon (Pd/C) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

1-(4-Hydroxy-2,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl2) to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

1-(4-Hydroxy-2,6-dimethylphenyl)ethanone can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-hydroxy-2,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-9(12)5-7(2)10(6)8(3)11/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGVMVPBEQQZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398857
Record name 1-(4-hydroxy-2,6-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91060-92-3
Record name 1-(4-hydroxy-2,6-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-hydroxy-2,6-dimethylphenyl)ethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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